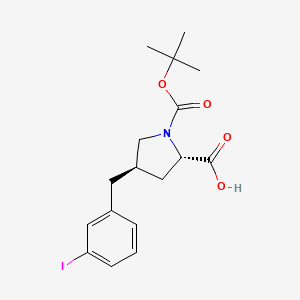

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid

Beschreibung

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-iodobenzyl substituent at the 4-position. Its molecular formula is C₁₇H₂₂INO₄, with a molecular weight of 431.27 g/mol (CAS: 959580-93-9) . This compound is widely used as an intermediate in organic synthesis, particularly in peptide chemistry and drug development, where its iodine moiety enables cross-coupling reactions (e.g., Suzuki or Sonogashira) for further functionalization .

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(3-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQERMIXCSDCMKD-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376052 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-93-9 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Iodination of the Benzyl Group: The iodinated benzyl group is introduced through a halogenation reaction, often using iodine or an iodine-containing reagent.

Coupling Reactions: The final step involves coupling the iodinated benzyl group with the pyrrolidine ring, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The iodinated benzyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Drug Development : The compound's structural features make it a valuable building block in the synthesis of various pharmaceuticals. Its ability to inhibit certain cytochrome P450 enzymes (CYP2C19, CYP2C9, and CYP3A4) indicates potential applications in drug metabolism studies and the design of enzyme inhibitors .

- Prodrug Design : The tert-butoxycarbonyl (Boc) group is commonly used in prodrug formulations to enhance solubility and bioavailability. This compound can be utilized to create prodrugs for targeted delivery systems, particularly in cancer therapy where selective activation is crucial.

- Peptide Synthesis : Its pyrrolidine structure allows for incorporation into peptide chains, making it useful in the synthesis of cyclic peptides or as a part of peptide mimetics that can enhance biological activity or stability against enzymatic degradation .

Organic Synthesis Applications

- Chiral Synthesis : The compound's chiral centers (2S and 4R) make it an important intermediate in asymmetric synthesis. It can serve as a chiral auxiliary or ligand in various catalytic reactions, facilitating the production of enantiomerically pure compounds .

- Functionalization Reactions : The presence of the iodine atom on the benzyl group allows for further functionalization, such as nucleophilic substitution reactions. This property can be exploited to introduce additional functional groups that may enhance biological activity or alter physicochemical properties .

Case Study 1: Synthesis of Anticancer Agents

In a study focused on developing new anticancer agents, researchers utilized (2S,4R)-1-(tert-butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid as a key intermediate to synthesize novel pyrrolidine derivatives with enhanced cytotoxicity against cancer cell lines. The incorporation of the iodine substituent was found to improve the binding affinity to target proteins involved in tumor growth regulation.

Case Study 2: Development of Cyclic Peptides

Another research project explored the use of this compound in synthesizing cyclic peptides that exhibited increased resistance to proteolytic enzymes. By integrating this compound into the peptide backbone, researchers were able to enhance stability and bioactivity, leading to promising results in preclinical trials.

Wirkmechanismus

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the iodinated benzyl group can participate in halogen bonding and other interactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Key Properties

Biologische Aktivität

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-3-iodobenzyl-pyrrolidine, is a pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structural features make it a candidate for various biological activities, particularly in the fields of anticancer and antimicrobial research.

- Molecular Formula : C17H22INO4

- Molecular Weight : 431.27 g/mol

- CAS Number : 959580-93-9

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains. The following sections detail its effects based on various studies.

Anticancer Activity

Recent studies have characterized the anticancer properties of related pyrrolidine derivatives, providing insights into the potential efficacy of this compound.

Case Study: Anticancer Efficacy

In a study evaluating several pyrrolidine derivatives against A549 human lung adenocarcinoma cells, it was found that compounds with similar structures exhibited varying degrees of cytotoxicity. The study utilized an MTT assay to assess cell viability post-treatment:

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Control (Cisplatin) | 50 | 10 |

| Compound from study | 78–86 | N/A |

| Compound with 4-Cl substitution | 64 | N/A |

| Compound with 4-Br substitution | 61 | N/A |

The results indicated that while the compound derived from this compound showed moderate activity, modifications such as halogen substitutions significantly enhanced anticancer properties by reducing cell viability more effectively than the parent compound .

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been explored. A screening against multidrug-resistant pathogens revealed promising results:

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Staphylococcus aureus (MRSA) | 8 µg/mL |

These findings suggest that the compound may possess significant antimicrobial activity against clinically relevant pathogens, making it a candidate for further development in antibiotic therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components. The presence of the tert-butoxycarbonyl group and the iodine substitution on the benzyl moiety are critical for enhancing its biological efficacy.

Key Findings:

- Iodine Substitution : Enhances lipophilicity and may improve interaction with cellular membranes.

- Boc Group : Provides stability and may affect the compound's solubility and absorption characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.